![molecular formula C23H20N6O B612152 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide CAS No. 1243244-14-5](/img/structure/B612152.png)

2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide

化学反应分析

WNT-974 主要在体内进行代谢反应。它被设计为抑制刺猬蛋白酶,从而阻止 Wnt 配体的棕榈酰化和随后的分泌。 这种抑制破坏了 Wnt 信号通路,而 Wnt 信号通路对癌细胞的生长和增殖至关重要 .

科学研究应用

WNT-974 已被广泛研究,以了解其在癌症治疗中的潜力。它在 Wnt 依赖性肿瘤的临床前模型中表现出希望,包括头颈部鳞状细胞癌和结直肠癌。 临床试验已证明它能够抑制 Wnt 通路,使其成为与如 spartalizumab 等检查点抑制剂联合治疗的潜在候选药物 .

作用机制

WNT-974 通过抑制刺猬蛋白酶发挥其作用,刺猬蛋白酶负责 Wnt 配体的棕榈酰化。这种抑制阻止了 Wnt 配体的分泌和激活,从而破坏了 Wnt 信号通路。 该通路对于细胞增殖和分化至关重要,其失调与各种癌症有关 .

相似化合物的比较

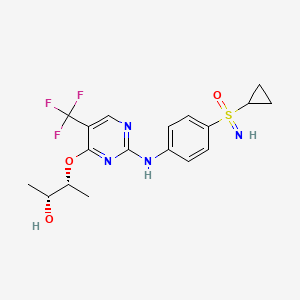

WNT-974 对刺猬蛋白酶具有独特的特异性。其他针对 Wnt 通路的化合物包括 LGK-974 和其他刺猬蛋白抑制剂。 WNT-974 因其对刺猬蛋白酶的强效和选择性抑制而脱颖而出,使其成为癌症治疗的有希望的候选药物 .

准备方法

WNT-974 的合成涉及多个步骤,包括联吡啶和吡嗪衍生物的形成。具体的合成路线和反应条件是专有的,详细的信息在公开文献中不容易获得。 已知该化合物在临床环境中口服给药 .

属性

IUPAC Name |

2-[5-methyl-6-(2-methylpyridin-4-yl)pyridin-3-yl]-N-(5-pyrazin-2-ylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c1-15-9-17(12-28-23(15)18-5-6-25-16(2)10-18)11-22(30)29-21-4-3-19(13-27-21)20-14-24-7-8-26-20/h3-10,12-14H,11H2,1-2H3,(H,27,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYGTCZJJLTAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC(=NC=C2)C)CC(=O)NC3=NC=C(C=C3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243244-14-5 | |

| Record name | WNT-974 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1243244145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WNT-974 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | WNT-974 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U27F40013Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

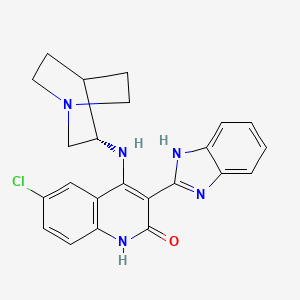

Q1: What is the primary target of LGK974?

A: LGK974 specifically targets Porcupine (PORCN) [, , , , , ].

Q2: How does LGK974 interact with PORCN?

A: LGK974 binds to PORCN and inhibits its enzymatic activity [].

Q3: What is the function of PORCN in the Wnt signaling pathway?

A: PORCN is a membrane-bound O-acyltransferase responsible for palmitoylating Wnt ligands. This palmitoylation is crucial for the secretion and activity of Wnt proteins [, , , , ].

Q4: What are the downstream effects of LGK974-mediated PORCN inhibition?

A: LGK974 inhibits the secretion of Wnt ligands, leading to the downregulation of Wnt/β-catenin signaling [, , , , , , , , , , ]. This downregulation affects various cellular processes, including:

- Reduced proliferation: [, , , , , , , , , , ]

- Induction of apoptosis: [, , , , , , ]

- Suppression of colony formation: [, , , , ]

- Inhibition of migration and invasion: [, , , , ]

- Modulation of the inflammatory response: [, ]

- Alterations in cell metabolism: [, , ]

- Induction of differentiation: [, ]

Q5: What is the molecular formula of LGK974?

A5: C20H17N7O

Q6: What is the molecular weight of LGK974?

A6: 371.4 g/mol

Q7: What is known about the material compatibility and stability of LGK974?

A: While specific details about material compatibility are limited in the provided research, LGK974 has been successfully formulated for oral administration in preclinical studies [, , ].

Q8: Does LGK974 exhibit any catalytic properties itself?

A: LGK974 is not known to possess catalytic activity. It functions by inhibiting the catalytic activity of PORCN [].

Q9: What is the bioavailability of LGK974?

A: While a specific bioavailability value isn't provided, research indicates that LGK974 is orally bioavailable [, ].

Q10: What is the half-life of LGK974?

A10: The research articles do not provide information on the half-life of LGK974.

Q11: How is LGK974 metabolized and excreted?

A11: Specific details regarding the metabolism and excretion pathways of LGK974 are not elaborated upon in the research provided.

Q12: What are the pharmacodynamic effects of LGK974 in vivo?

A12: LGK974 demonstrates potent inhibition of the Wnt signaling pathway in vivo, leading to:

Q13: What in vitro models have been used to study LGK974?

A13: Various in vitro models have been employed, including:

- Cell lines: Numerous cancer cell lines, including those derived from hepatocellular carcinoma, lung cancer, breast cancer, pancreatic cancer, renal cell carcinoma, Ewing sarcoma, and glioblastoma, have been utilized [, , , , , , , , , , , , , , ].

- Primary cell cultures: Primary human trabecular meshwork cells and rat cardiomyoblasts have been used [, ].

- 3D cell cultures (spheroids): [, ]

- Co-culture systems: Systems incorporating mesenchymal stromal cells have been used to study the tumor microenvironment [].

Q14: What in vivo models have been used to study LGK974?

A14: In vivo efficacy has been assessed in:

- Rodent xenograft models: Including subcutaneous and orthotopic models of various cancers [, , , , , ].

- Genetically modified mouse models: Such as the Col1(2.3)/Rs1 mouse model for fibrous dysplasia [, , ].

- Mouse models of myocardial ischemia-reperfusion injury: []

Q15: Have any clinical trials been conducted with LGK974?

A: Yes, LGK974 has entered Phase I clinical trials for melanoma and lobular breast cancer []. Additional trials are exploring its potential in other cancer types.

Q16: Are there any known mechanisms of resistance to LGK974?

A: Research suggests that loss of AXIN1, a negative regulator of Wnt signaling, can lead to acquired resistance to LGK974 in colorectal cancer cells harboring RSPO3 fusions [].

Q17: What are potential biomarkers for predicting LGK974 efficacy?

A17: Research suggests that:

- RNF43 mutations: Pancreatic ductal adenocarcinoma (PDAC) cells with RNF43 mutations show sensitivity to LGK974, suggesting RNF43 mutational status as a potential biomarker for patient selection [].

- AXIN2 expression: High AXIN2 expression, a Wnt target gene, correlates with Wnt pathway activity and may predict sensitivity to LGK974 [].

- Loss of AXIN1: Could potentially serve as a marker for acquired resistance to LGK974 [].

Q18: Does LGK974 induce any immunological responses?

A: While specific data on immunogenicity is limited, research suggests that LGK974 may modulate the tumor microenvironment, potentially influencing immune cell infiltration and function [, , ]. Further investigation is needed to fully elucidate LGK974's impact on the immune system.

Q19: Does LGK974 interact with drug transporters?

A: Research indicates that LGK974 can downregulate the expression and function of the ABCG2 drug transporter in brain endothelial cells []. This finding highlights the potential for LGK974 to modulate drug efflux and impact the delivery of other therapeutic agents, particularly in the context of brain tumors.

Q20: Are there any alternative Wnt inhibitors being explored?

A20: Yes, several other Wnt pathway inhibitors are under investigation, targeting different components of the pathway, including:

- Other PORCN inhibitors: Wnt-C59 []

- Tankyrase inhibitors: XAV939 []

- β-catenin/TCF transcriptional complex inhibitors: ICG-001 []

- Wnt5A inhibitors: []

- Disheveled protein inhibitors: []

Q21: What are the key milestones in the development of LGK974?

A: * Discovery of Wnt signaling pathway and its role in cancer: Research spanning several decades identified the Wnt signaling pathway and its crucial role in development and disease, including cancer [].* Identification of PORCN as a druggable target: The discovery of PORCN as an essential enzyme for Wnt ligand secretion and activity established it as a promising target for therapeutic intervention []. * Development of LGK974: Medicinal chemistry efforts led to the development of LGK974, a potent, selective, and orally bioavailable PORCN inhibitor [, , ].* Preclinical validation: Extensive in vitro and in vivo studies demonstrated the anti-tumor efficacy of LGK974 in various cancer models [, , , , ].* Clinical development: LGK974 has progressed to Phase I clinical trials for melanoma and lobular breast cancer, marking a significant milestone in its development [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。